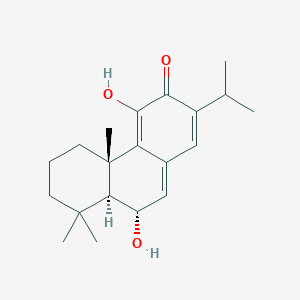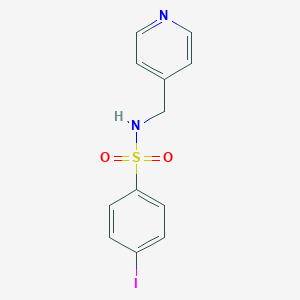
4-iodo-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as P4S, and it belongs to the class of sulfonamide compounds. P4S has been found to exhibit significant biological activity, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of P4S is not fully understood. However, it has been found to interact with certain proteins and enzymes in the body, leading to the inhibition of their activity. This inhibition can lead to the suppression of various disease processes, making P4S a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
P4S has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and suppress the activity of certain enzymes. P4S has also been found to exhibit antioxidant activity, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of P4S for lab experiments is its potent activity against a variety of disease processes. This makes it a promising candidate for the development of new drugs. However, P4S also has some limitations. It is a relatively complex compound to synthesize, and it can be difficult to obtain pure P4S. Additionally, the mechanism of action of P4S is not fully understood, which can make it difficult to optimize its activity.
Orientations Futures
There are several potential future directions for the research on P4S. One possible direction is the development of new drugs based on the structure of P4S. This could involve the synthesis of analogs of P4S with improved activity and selectivity. Another possible direction is the study of the mechanism of action of P4S. This could involve the identification of the proteins and enzymes that P4S interacts with, and the elucidation of the biochemical pathways that are affected by P4S. Finally, the potential therapeutic applications of P4S should be further explored, particularly in the areas of cancer, inflammation, and infectious diseases.
Méthodes De Synthèse
The synthesis of P4S involves the reaction between 4-iodobenzenesulfonyl chloride and pyridine-4-carboxaldehyde in the presence of a base. The resulting product is then purified using column chromatography to obtain pure P4S.
Applications De Recherche Scientifique
P4S has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit significant activity against a variety of diseases, including cancer, inflammation, and infectious diseases. P4S has also been found to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of enzyme inhibitors.
Propriétés
Formule moléculaire |
C12H11IN2O2S |
|---|---|
Poids moléculaire |
374.2 g/mol |
Nom IUPAC |
4-iodo-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11IN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |
Clé InChI |
QNUBMUYJCHYURA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)I |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)
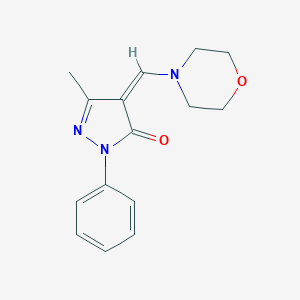
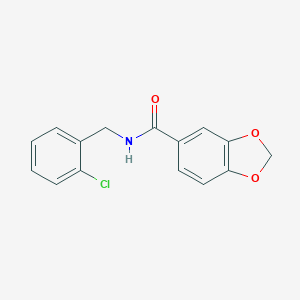
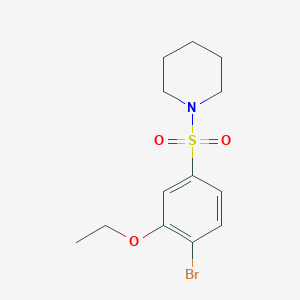
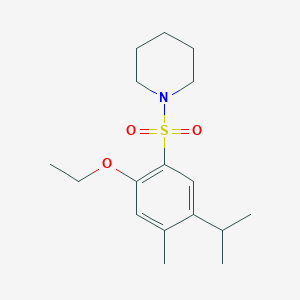
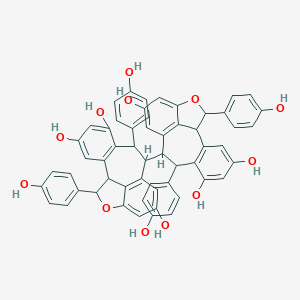
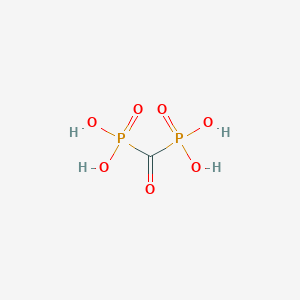
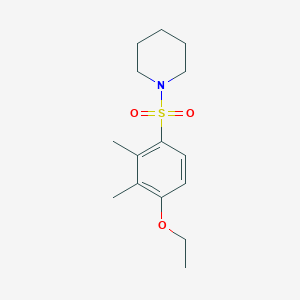
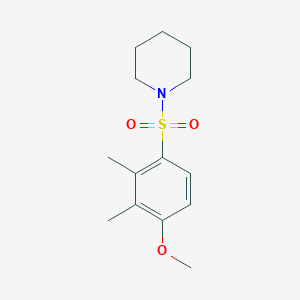
![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
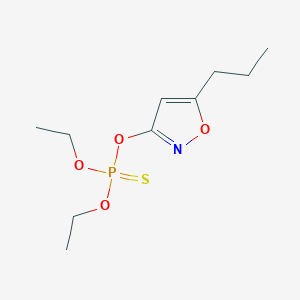
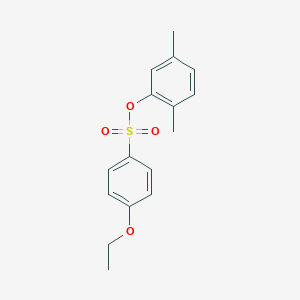
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
